PTC-209 hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PTC-209 hydrobromide is the hydrobromide salt of PTC-209, a potent and selective inhibitor of B lymphoma Mo-MLV insertion region 1 homolog (BMI-1). BMI-1 is a component of polycomb repressive complex 1, which plays a crucial role in the regulation of gene expression through chromatin modification. This compound has an IC50 value of 0.5 micromolar and is known for its irreversible reduction of cancer-initiating cells .
Mechanism of Action
Target of Action
PTC-209 hydrobromide is a potent and selective inhibitor of BMI-1 . BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog) is a component of the polycomb repressive complex 1 (PRC1) and acts as an epigenetic chromatin modifier for a variety of genes . It contributes to human tumorigenesis via epigenetic transcriptional silencing .
Mode of Action
This compound interacts with its primary target, BMI-1, and robustly reduces its expression presumably by post-transcriptional repression and ubiquitin-proteasomal degradation . This interaction results in significant changes in the cellular processes, including impaired cell proliferation, G1-phase cell cycle arrest, compromised migration and invasiveness, and increased cell apoptosis .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It results in a significant decrease of cyclin D1 (CCND1) and v-myc avian myelocytomatosis viral oncogene homolog (MYC) expression, as well as upregulation of cyclin-dependent kinase inhibitor 1A (CDKN1A) and cyclin-dependent kinase inhibitor 1B (CDKN1B) . Additionally, it leads to upregulation of NOXA and subsequent downregulation of myeloid cell leukemia 1 (MCL-1) protein levels, which likely mediates the apoptotic effects of PTC-209 .
Result of Action
The molecular and cellular effects of this compound’s action include impaired cell proliferation, G1-phase cell cycle arrest, compromised migration and invasiveness, and increased cell apoptosis . It also reduces colony formation, tumorsphere formation, and the percentage of ALDH1+ subpopulation in cells . In a xenograft model, PTC-209 administration significantly reduced tumor growth .
Action Environment
The anti-cancer activity of PTC-209 is upheld in the presence of stromal support or myeloma growth factors insulin-like growth factor 1 (IGF-1) and interleukin 6 (IL-6) . In the tumor microenvironment, PTC-209 impairs tube formation, osteoclast development, and decreases osteoblast formation in a dose-dependent manner . This suggests that environmental factors such as the presence of growth factors and the tumor microenvironment can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
PTC-209 hydrobromide interacts with the protein BMI-1, a component of the polycomb repressive complex 1 (PRC1) . The nature of this interaction involves the inhibition of BMI-1, with an IC50 of 0.5 μM in the HEK293T cell line .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In colorectal cancer-initiating cells, it causes irreversible impairment . It also shows potent anti-myeloma activity and impairs the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the activity of the BMI-1 protein . This leads to changes in gene expression and impacts cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a decrease in cellular viability over time . This effect is both concentration- and time-dependent .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce tumor volume when administered at a dose of 60 mg per kg body weight .
Metabolic Pathways
Its interaction with the BMI-1 protein suggests it may play a role in pathways involving this protein .
Subcellular Localization
Given its interaction with the BMI-1 protein, it is likely that it localizes to areas of the cell where this protein is found .
Preparation Methods
Synthetic Routes and Reaction Conditions
PTC-209 hydrobromide is synthesized through a series of chemical reactions involving the formation of the core structure followed by the introduction of the hydrobromide salt. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of PTC-209 is synthesized through a multi-step process involving the condensation of various starting materials.
Introduction of the hydrobromide salt: The final step involves the addition of hydrobromic acid to the core structure to form the hydrobromide salt
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency between batches .
Chemical Reactions Analysis
Types of Reactions
PTC-209 hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Scientific Research Applications
PTC-209 hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BMI-1 in gene regulation and chromatin modification.
Biology: Employed in research to understand the mechanisms of cancer initiation and progression, particularly in colorectal cancer.
Medicine: Investigated for its potential therapeutic applications in targeting cancer-initiating cells and reducing tumor growth.
Industry: Utilized in the development of novel anticancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
PTC-209 hydrobromide is unique in its potent and selective inhibition of BMI-1. Similar compounds include:
PTC-028: An orally bioavailable inhibitor of BMI-1 with selective suppression of cancer cells.
Unesbulin (PTC596): An orally active and selective inhibitor of BMI-1 with anticancer properties.
XMD8-92: An effective and specific inhibitor of BMK1/ERK5, which also targets BMI-1
These compounds share similar mechanisms of action but differ in their bioavailability, selectivity, and therapeutic applications.
Properties
IUPAC Name |
N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N5OS.BrH/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19;/h3-8H,1-2H3,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFJYYKFDZXSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.